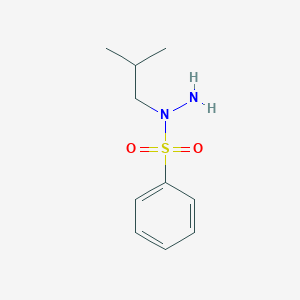

N-(2-Methylpropyl)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Methylpropyl)benzenesulfonohydrazide is a chemical compound with the CAS Number: 2375271-53-5 . It has a molecular weight of 228.32 and its IUPAC name is N-isobutylbenzenesulfonohydrazide . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H16N2O2S/c1-9(2)8-12(11)15(13,14)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)benzenesulfonohydrazide is not well understood. However, it is believed that the compound functions as a hydrazine derivative, which can react with various functional groups such as carbonyl, carboxyl, and amino groups. The compound may also act as a nucleophile in organic reactions.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been reported to possess antifungal, antibacterial, and antitumor activities. Moreover, it has been shown to have anti-inflammatory and analgesic effects. The compound has also been reported to have a significant effect on the central nervous system, including sedative and hypnotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-Methylpropyl)benzenesulfonohydrazide in lab experiments is its high purity and stability. The compound is readily available, and its synthesis method is relatively simple. However, one of the limitations of using the compound is its potential toxicity. The compound should be handled with care, and proper safety measures should be taken during its use.

Future Directions

There are several future directions for the use of N-(2-Methylpropyl)benzenesulfonohydrazide in scientific research. One of the areas of interest is the development of new pharmaceuticals using the compound as a starting material. Another area of interest is the investigation of the compound's mechanism of action and its potential use in organic reactions. Furthermore, the compound's potential as a corrosion inhibitor in the petroleum industry and its use in the synthesis of new materials such as polymers and surfactants should also be explored.

Conclusion:

In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method is relatively simple, and the compound has been used for various purposes, including as a reagent in organic synthesis, as a corrosion inhibitor, and as a pharmaceutical intermediate. The compound has various biochemical and physiological effects, and its potential as a starting material for the development of new pharmaceuticals should be explored in the future.

Synthesis Methods

N-(2-Methylpropyl)benzenesulfonohydrazide can be synthesized using different methods. One of the most commonly used methods is the reaction of benzenesulfonyl hydrazide with 2-methylpropanal in the presence of a catalyst such as sodium acetate. The reaction takes place in anhydrous ethanol at room temperature, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N-(2-Methylpropyl)benzenesulfonohydrazide has been extensively used in scientific research. It has been used as a reagent in organic synthesis to prepare various compounds such as sulfonamides, sulfonylureas, and sulfonylhydrazides. It has also been used as a corrosion inhibitor in the petroleum industry to protect metal surfaces from corrosion. Moreover, it has been used as a pharmaceutical intermediate in the synthesis of drugs such as antitubercular agents, antifungal agents, and anticonvulsants.

Safety and Hazards

The safety information for N-(2-Methylpropyl)benzenesulfonohydrazide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-(2-methylpropyl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9(2)8-12(11)15(13,14)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBQVVJOTYGSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(N)S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)